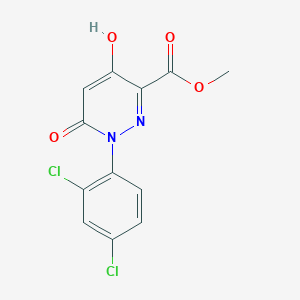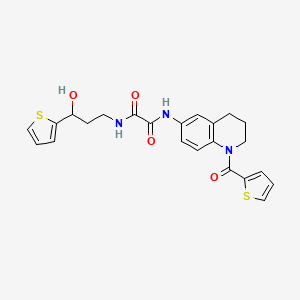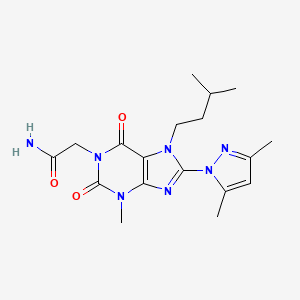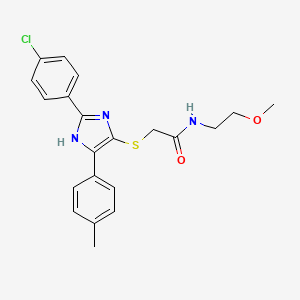![molecular formula C30H25N3O4S B2364260 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoéthyl)thio)-1H-indol-1-yl)éthyl)-2-naphtalènecarboxamide CAS No. 533865-58-6](/img/structure/B2364260.png)
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoéthyl)thio)-1H-indol-1-yl)éthyl)-2-naphtalènecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is a complex organic compound known for its diverse applications across various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by its intricate molecular structure, which includes benzodioxole, indole, and naphthamide moieties.
Applications De Recherche Scientifique
N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is used extensively in:
Chemistry: As a precursor in the synthesis of more complex molecules.
Biology: In the study of cellular mechanisms and signaling pathways.
Medicine: As a potential therapeutic agent, particularly in cancer research due to its ability to interact with specific molecular targets.
Industry: In the development of advanced materials and nanotechnology.
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target through the formation of covalent bonds, leading to the inhibition of the target’s function .
Biochemical Pathways
The compound’s interaction with its target could potentially affect the VEGF signaling pathway . This pathway is critical for angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibition of this pathway could lead to decreased angiogenesis, which could have implications in conditions such as cancer, where angiogenesis plays a key role in tumor growth and metastasis.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound indeed inhibits VEGFR1, it could potentially lead to decreased angiogenesis . This could result in reduced nutrient supply to cells, particularly cancer cells, thereby inhibiting their growth and proliferation.
Analyse Biochimique
Biochemical Properties
It has been found that benzodioxole derivatives can act as competitive inhibitors of cyclooxygenase (COX) enzymes . COX enzymes catalyze the biosynthesis of prostaglandin H2 from arachidonic acid , which is a key step in the formation of other prostaglandins that play important roles in various biological responses .
Cellular Effects
Benzodioxole derivatives have shown cytotoxic activity against the HeLa cervical cancer cell line . They have also been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
It is known that benzodioxole derivatives can inhibit COX enzymes , which suggests that they may exert their effects by interfering with the biosynthesis of prostaglandins.
Temporal Effects in Laboratory Settings
Benzodioxole derivatives have been found to show cytotoxic activity against the HeLa cervical cancer cell line at higher concentration ranges .
Dosage Effects in Animal Models
The effects of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide at different dosages in animal models have not been reported. One study found that a benzodioxol carboxamide derivative substantially reduced mice blood glucose levels in a streptozotocin-induced diabetic mice model .
Metabolic Pathways
It is known that COX enzymes, which benzodioxole derivatives can inhibit, are involved in the biosynthesis of prostaglandins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide generally involves multi-step organic reactions. The synthesis starts with the formation of the core benzodioxole structure, followed by stepwise attachment of the indole and naphthamide groups. Typical reaction conditions include the use of organic solvents like dichloromethane and DMF, alongside catalysts such as palladium or copper for coupling reactions.
Industrial Production Methods
For industrial-scale production, the synthetic route is optimized for efficiency and yield. This involves the use of continuous flow reactors to streamline the multi-step process, reducing reaction times and minimizing waste. Reaction monitoring with in-line spectroscopic methods ensures consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes a variety of chemical reactions, including:
Oxidation: Where specific functional groups within the molecule are oxidized using agents like hydrogen peroxide or peracids.
Reduction: The reduction of certain moieties, often using hydrogen gas in the presence of a metal catalyst.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens and amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, chromic acid
Reduction: Hydrogen gas, sodium borohydride
Substitution: Bromine, hydrochloric acid, sodium hydroxide
Major Products
The reactions typically yield derivative compounds with modified functional groups, enhancing the compound's properties for specific applications.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide is unique due to its specific structural motifs that confer distinct chemical and biological properties. Similar compounds include:
N-(2-(2-naphthylamino)-2-oxoethyl)thio)-1H-indole
Benzo[d][1,3]dioxole derivatives
Each of these compounds, while structurally related, offers different reactivity and biological activities, underscoring the unique nature of N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide.
Propriétés
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O4S/c34-29(32-23-11-12-26-27(16-23)37-19-36-26)18-38-28-17-33(25-8-4-3-7-24(25)28)14-13-31-30(35)22-10-9-20-5-1-2-6-21(20)15-22/h1-12,15-17H,13-14,18-19H2,(H,31,35)(H,32,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWPKJPLVDKLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2364180.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2364182.png)
![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2364188.png)

![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)


![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2364198.png)
![2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2364200.png)
